molecular formula C21H23N5O2S B2727313 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide CAS No. 1706221-92-2

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide

Cat. No. B2727313
CAS RN: 1706221-92-2
M. Wt: 409.51
InChI Key: FDQQZKWZBSATCM-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of heterocyclic compounds. For instance, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form related heterocycles, indicating potential use in synthetic organic chemistry (Dotsenko et al., 2012).

Biological Activity

  • Compounds with similar structures have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease processes. This suggests potential for pharmacological applications, particularly in the development of new drugs (Thalji et al., 2013).

Synthesis of Novel Compounds

  • Similar compounds have been synthesized and evaluated for their antimicrobial activity. This implies that derivatives of the mentioned compound may hold promise in the development of new antimicrobial agents (Fandaklı et al., 2012).

  • Another application in pharmaceutical research includes the synthesis of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, indicating potential use in treating conditions like migraine (Cann et al., 2012).

  • The structure of this compound suggests potential in the development of novel therapeutic agents, given the diverse biological activities exhibited by structurally related compounds.

properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-22-18(13-29-14)16-7-3-4-8-17(16)23-21(28)15-6-5-11-26(12-15)19-9-10-20(27)25(2)24-19/h3-4,7-10,13,15H,5-6,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQZKWZBSATCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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